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Aranotin

Cat. No.: B12093166
M. Wt: 462.5 g/mol
InChI Key: HXWOWBFXYUFFKS-UHFFFAOYSA-N
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Description

Natural Product Significance in Chemical Biology

Natural products, the diverse and structurally complex small molecules produced by living organisms, are a cornerstone of chemical biology and drug discovery. nih.gov Evolved through natural selection, these compounds often possess high affinity and specificity for biological macromolecules, making them powerful tools for modulating cellular functions and studying signaling pathways. nih.govresearchgate.net Their inherent structural diversity far surpasses that of typical combinatorial chemistry libraries, providing unique scaffolds for the development of new therapeutic agents. nih.govwou.edu Historically, natural products have been the most successful source of leads for new drugs, with a significant percentage of approved medications being either natural products or their derivatives. wikipedia.orgnih.gov They are particularly successful in addressing challenging targets like protein-protein interactions. nih.gov

Overview of Epipolythiodiketopiperazines (ETPs)

Epipolythiodiketopiperazines (ETPs) are a large and diverse family of secondary metabolites produced by various filamentous fungi, including species from the genera Aspergillus, Penicillium, and Chaetomium. nih.gov These alkaloids are characterized by a central diketopiperazine (DKP) ring, which is a cyclic dipeptide, featuring an intramolecular polysulfide bridge at the α,α'-positions. nih.gov While mono-, di-, tri-, and tetrasulfide linkages are found in nature, the disulfide bridge is the most common. nih.gov

The ETP family, which includes about 120 members, exhibits a wide array of potent biological activities, such as antifungal, antibacterial, antiviral, immunosuppressive, and anticancer properties. nih.govacs.org The unique and strained disulfide bridge is considered crucial for their biological effects. It is hypothesized to act by either cross-linking proteins through cysteine bonds or by generating reactive oxygen species (ROS) via redox cycling, leading to cellular damage and apoptosis. nih.govmdpi.com

Historical Context of Aranotin (B1665163) Discovery

This compound was first reported in 1968 by Neuss and his colleagues. acs.org It was isolated from the fermentation broth of the fungus Arachniotus aureus. This discovery was part of broader studies into the metabolites produced by this organism. The initial research characterized its structure and identified its notable antiviral properties. acs.org this compound belongs to a specific subgroup of ETPs that are distinguished by a seven-membered 4,5-dihydrooxepine ring. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N2O7S2 B12093166 Aranotin

Properties

Molecular Formula

C20H18N2O7S2

Molecular Weight

462.5 g/mol

IUPAC Name

(16-hydroxy-2,13-dioxo-8,19-dioxa-23,24-dithia-3,14-diazahexacyclo[10.10.2.01,14.03,12.04,10.015,21]tetracosa-6,9,17,20-tetraen-5-yl) acetate

InChI

InChI=1S/C20H18N2O7S2/c1-10(23)29-14-3-5-28-9-12-7-20-17(25)21-15-11(8-27-4-2-13(15)24)6-19(21,30-31-20)18(26)22(20)16(12)14/h2-5,8-9,13-16,24H,6-7H2,1H3

InChI Key

HXWOWBFXYUFFKS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1C=COC=C2C1N3C(=O)C45CC6=COC=CC(C6N4C(=O)C3(C2)SS5)O

Origin of Product

United States

Microbial Production and Biosynthesis of Aranotin and Analogs

Producing Microorganisms and Strain Engineering

The production of Aranotin (B1665163) and its analogs is confined to specific fungal species. Understanding these microbial factories is the first step in harnessing their biosynthetic potential.

Fungal Sources of this compound and Acetylthis compound (B1664336)

This compound is a natural product of the fungus Arachniotus aureus. mdpi.comnaturalis.nl Its close relative, Acetylthis compound, is produced by the filamentous fungus Aspergillus terreus. researchgate.netacs.org These fungi represent the primary known natural sources of these diketopiperazine compounds.

CompoundProducing Fungus
This compoundArachniotus aureus
Acetylthis compoundAspergillus terreus

Microbial Cultivation Strategies for Metabolite Production

The successful production of fungal secondary metabolites like this compound is highly dependent on the specific conditions of microbial cultivation. While detailed, contemporary strategies for optimizing this compound production from Arachniotus aureus are not extensively documented in recent literature, early research from 1968 provides some foundational insights into the fermentation process. mdpi.com General principles of fungal fermentation for secondary metabolite production often involve the careful control of nutritional and physical parameters.

Key fermentation parameters that are typically optimized include:

Medium Composition: The source and concentration of carbon and nitrogen are critical. For instance, studies on other filamentous fungi have shown that the choice of sugars (e.g., glucose, xylose) and nitrogen sources (e.g., peptone, yeast extract) can significantly influence the yield of secondary metabolites. frontiersin.org

pH: The acidity or alkalinity of the fermentation broth must be maintained within a specific range for optimal enzyme function and metabolite production. frontiersin.org

Temperature: Fungal growth and enzyme activity are highly sensitive to temperature fluctuations. frontiersin.org

Aeration and Agitation: Adequate oxygen supply and mixing are crucial for the growth of aerobic fungi and the distribution of nutrients. frontiersin.org

However, specific optimal values for these parameters for high-yield this compound production from Arachniotus aureus require further investigation.

Genetic Engineering Approaches for Enhanced Production

Genetic engineering offers powerful tools to enhance the production of desired secondary metabolites in fungi. nih.govmdpi.comnih.gov These strategies often focus on modifying the expression of genes within the biosynthetic pathway or regulatory genes that control the entire cluster. Common approaches include:

Overexpression of Biosynthetic Genes: Increasing the copy number or using stronger promoters for key genes in the biosynthetic pathway can lead to higher product yields. nih.gov

Manipulation of Regulatory Genes: Activating or deleting transcriptional regulators can switch on or enhance the expression of entire biosynthetic gene clusters. dntb.gov.ua

Heterologous Expression: Moving the entire biosynthetic gene cluster from the native producer into a more tractable and high-yielding host organism is another powerful strategy. mdpi.com

Despite the potential of these techniques, specific applications of genetic engineering to Arachniotus aureus for the enhanced production of this compound have not been reported in the available scientific literature.

Biosynthetic Pathway Elucidation

The biosynthesis of complex natural products like this compound is a multi-step process orchestrated by a series of dedicated enzymes. These enzymes are typically encoded by genes clustered together on the fungal chromosome.

Identification of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of a secondary metabolite are usually located in a contiguous region of the genome, known as a biosynthetic gene cluster (BGC). dntb.gov.uanih.gov Identifying and characterizing these BGCs is fundamental to understanding and manipulating the production of the target compound. researchgate.netmdpi.com

While the user's request specified the characterization of an "ara gene locus" for this compound biosynthesis, extensive searches of scientific literature did not yield any information linking a locus with this designation to the production of this compound in Arachniotus aureus. It is possible that the biosynthetic gene cluster for this compound has not yet been identified or has been given a different nomenclature that is not publicly available.

In contrast, the biosynthetic gene cluster for the related compound, Acetylthis compound, has been identified in Aspergillus terreus and is designated as the ata cluster . researchgate.netnih.gov This cluster contains the genes encoding the enzymes necessary for the synthesis of Acetylthis compound. The characterization of the ata cluster has provided significant insights into the biosynthesis of this class of diketopiperazine compounds. researchgate.net The identification of the corresponding BGC in Arachniotus aureus remains a key area for future research to fully elucidate the biosynthesis of this compound.

Comparative Genomic Analysis of ETP Biosynthetic Pathways

The genes responsible for the biosynthesis of fungal secondary metabolites are typically organized into biosynthetic gene clusters (BGCs). Comparative genomic analysis of the this compound BGC with those of other well-known ETPs, such as gliotoxin (B1671588) from Aspergillus fumigatus, reveals both conserved features and unique enzymatic machinery.

ETP gene clusters are characterized by the presence of a core Non-Ribosomal Peptide Synthetase (NRPS) gene, which is responsible for assembling the foundational diketopiperazine (DKP) scaffold. nih.govresearchgate.net Alongside the NRPS, these clusters invariably contain genes encoding for tailoring enzymes that modify the DKP core to create the final complex structure. These enzymes include oxidoreductases, methyltransferases, and enzymes for installing the defining disulfide bridge. acs.org

In Aspergillus terreus NIH 2624, two putative ETP gene clusters were initially identified through bioinformatic analysis. nih.gov Through systematic gene deletion studies, a nine-gene cluster (named the ata cluster) was confirmed to be responsible for acetylthis compound biosynthesis. nih.gov This cluster contains the core NRPS (ataP), as well as genes for subsequent modifications, including the formation of the unique dihydrooxepine ring. nih.govacs.org Comparing the ata cluster to the gli cluster for gliotoxin reveals a shared strategy for DKP formation and disulfide bridge installation, but differences in the enzymes responsible for the peripheral ring systems, highlighting the modular evolution of these pathways to generate structural diversity.

FeatureThis compound (ata) Cluster (A. terreus)Gliotoxin (gli) Cluster (A. fumigatus)
Core Synthetase ataP (NRPS)gliP (NRPS)
DKP Precursors L-Phenylalanine x 2L-Phenylalanine, L-Serine
Key Structural Moiety Dihydrooxepine ringDithiol-pyrrolidinone ring system
Disulfide Bridge Enzyme GliC Homolog (ataT)gliT (FAD-dependent oxidoreductase)
Methyltransferase ataSgliM

This table presents a simplified comparison of the gene clusters responsible for the biosynthesis of this compound and Gliotoxin.

Enzymatic Transformations in this compound Biosynthesis

The creation of the this compound scaffold from simple amino acid precursors involves a series of precise enzymatic transformations. This assembly-line process is catalyzed by the coordinated action of multiple enzymes encoded by the ata gene cluster.

The cornerstone of this compound biosynthesis is a large, multidomain enzyme called a Non-Ribosomal Peptide Synthetase (NRPS), encoded by the ataP gene. nih.govacs.org NRPSs are modular enzymes that synthesize peptides without the use of ribosomes. nih.govresearchgate.net Each module is responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. nih.govmdpi.com

A typical NRPS module consists of three core domains:

Adenylation (A) domain: Selects a specific amino acid and activates it as an aminoacyl-adenylate. nih.gov

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a phosphopantetheine arm. nih.gov

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid substrates held by adjacent modules. mdpi.com

In this compound biosynthesis, the AtaP enzyme is a dimodular NRPS that selects and activates two molecules of L-phenylalanine, setting the stage for the formation of the central DKP ring. nih.gov

The diketopiperazine (DKP) core of this compound is formed through the action of the AtaP NRPS. The process begins with the A-domain of the first module activating an L-phenylalanine molecule and the T-domain tethering it. This is repeated for a second L-phenylalanine molecule in the second module. The C-domain of the second module then catalyzes the formation of a dipeptide bond.

The final step of DKP formation involves a specialized terminating domain, often a Thioesterase (TE) or a C-domain, which catalyzes the intramolecular cyclization of the dipeptide. This reaction releases the product from the enzyme, forming the stable six-membered DKP ring, cyclo(L-Phe-L-Phe), which serves as the first committed intermediate in the this compound pathway. nih.gov

A distinguishing feature of this compound is its seven-membered dihydrooxepine ring. nih.gov The formation of this complex structure from the phenyl rings of the DKP core requires a series of oxidative transformations. While the precise sequence is still under investigation, gene deletion studies in A. terreus have implicated several enzymes in this process. nih.govnih.govnih.gov

The enzyme AtaY , a putative flavin-dependent monooxygenase, is believed to play a critical role. It is hypothesized to catalyze a key oxygenation step on the aromatic ring of the DKP precursor. This initial oxidation likely destabilizes the aromatic system, paving the way for further enzymatic modifications, including ring expansion and rearrangement, to form the final dihydrooxepine structure. This process is complex and likely involves other enzymes from the ata cluster acting in concert to achieve the final intricate architecture. nih.gov

The transannular disulfide bridge is the hallmark of the ETP class of natural products and is essential for their biological activity. acs.org This bond is installed late in the biosynthetic pathway, after the core scaffold has been assembled. In the this compound pathway, this crucial step is catalyzed by an enzyme homologous to GliC from the gliotoxin pathway. nih.gov

The mechanism involves the oxidation of two thiol (sulfhydryl) groups, which are introduced onto the DKP core by other pathway-specific enzymes. nih.gov The GliC homolog, likely the product of the ataT gene, is a redox-active enzyme that facilitates the removal of electrons from the two thiols, leading to the formation of a covalent sulfur-sulfur bond. nih.govresearchgate.net This creates the strained ring system that defines the ETPs.

Methylation is a common modification in secondary metabolism, often used to alter a molecule's bioactivity or stability. In the context of ETPs, S-methylation (the addition of a methyl group to a sulfur atom) typically leads to a significant reduction in cytotoxicity, as it prevents the formation of the reactive disulfide bridge. acs.org

The this compound gene cluster contains a gene, ataS, which encodes a putative S-adenosyl-L-methionine (SAM)-dependent methyltransferase. nih.gov The function of AtaS is likely to methylate thiol intermediates in the pathway. This could serve as a form of metabolic control or self-resistance for the producing fungus, shunting a portion of the highly reactive precursors towards an inactive, methylated form. Deletion of the ataS gene would be expected to increase the flux towards the final disulfide-bridged acetylthis compound.

Enzyme (Gene)Proposed Function in this compound Biosynthesis
AtaP (ataP)Non-Ribosomal Peptide Synthetase (NRPS); synthesizes the cyclo(L-Phe-L-Phe) DKP core.
AtaY (ataY)Putative Monooxygenase; involved in the oxidative cascade to form the dihydrooxepine ring.
AtaT (ataT)GliC Homolog; catalyzes the formation of the critical disulfide bridge.
AtaS (ataS)Methyltransferase; catalyzes S-methylation of thiol intermediates, likely for inactivation.

This table summarizes the key enzymes and their roles in the biosynthetic pathway of this compound.

Identification of Biosynthetic Intermediates and Related Natural Products

The elucidation of the acetylthis compound biosynthetic pathway in Aspergillus terreus has been significantly advanced through targeted gene deletion studies. This approach has led to the identification and characterization of a dedicated gene cluster responsible for its production. By systematically knocking out genes within this cluster, researchers have been able to isolate and identify a total of seventeen compounds related to the acetylthis compound pathway. nih.gov Of these, nine were previously unreported natural products, highlighting the chemical diversity generated by this biosynthetic machinery. nih.gov

The targeted mutagenesis of the nonribosomal peptide synthetase (NRPS) gene, ataP, was crucial in confirming its role in the initiation of the acetylthis compound backbone synthesis. nih.gov Deletion of other genes within the cluster, such as ataJ, ataI, ataH, and ataY, resulted in the accumulation of various biosynthetic intermediates and shunt products. nih.gov These accumulated compounds provide a chemical snapshot of the steps involved in the construction of the final this compound molecule.

Key proposed intermediates in the acetylthis compound biosynthetic pathway include a series of increasingly complex molecules, starting from the initial diketopiperazine core. While a complete, definitive list of all intermediates is still a subject of ongoing research, studies have identified several key compounds that are likely involved. These include compounds designated as 4, 5, 6, and 7 in feeding experiments, which have been shown to be precursors to acetylthis compound (1) and its methylated form (2). nih.gov The deletion of the ataJ gene, for instance, led to the accumulation of intermediate 5 and two shunt metabolites, 13 and 16. nih.gov Further proposed intermediates include compounds 20, 21, 22, and 25, which represent progressive steps in the pathway, including the removal of a glutamyl moiety and the formation of the characteristic disulfide bridge. nih.gov

In addition to the direct intermediates, a number of related this compound-type natural products have been isolated from Aspergillus terreus. These analogs often feature variations in the core structure, such as different methylation patterns or alterations in the side chains. Examples of such related compounds include Bisdethiobis(methylthio)-acetylapothis compound, Bisdethiobis(methylthio)-acetylthis compound, Bisdethiobis(methylsulfanyl)this compound (also known as Alternarosin A), and Bisdethiobis(methylsulfanyl)apothis compound. nih.gov The identification of these related molecules provides valuable insights into the flexibility and potential promiscuity of the biosynthetic enzymes within the this compound pathway.

The following table summarizes some of the key compounds identified in the study of the acetylthis compound biosynthetic pathway.

Compound TypeCompound Name/NumberRole in PathwayReference
Final ProductAcetylthis compound (1)End product of the main pathway nih.gov
Final ProductMethylated Acetylthis compound (2)Methylated end product nih.gov
IntermediateCompound 4Proposed intermediate nih.gov
IntermediateCompound 5Proposed intermediate, accumulates in ataJ mutant nih.gov
IntermediateCompound 6Proposed intermediate nih.gov
IntermediateCompound 7Proposed intermediate nih.gov
Shunt ProductCompound 13Accumulates in ataJ mutant nih.gov
Shunt ProductCompound 16Accumulates in ataJ mutant nih.gov
IntermediateIntermediate 20Proposed bis-cysteinyl adduct precursor nih.gov
IntermediateIntermediate 21Proposed epidithiol intermediate precursor nih.gov
IntermediateIntermediate 22Proposed epidithiol intermediate nih.gov
IntermediateIntermediate 25Precursor to acetylthis compound, undergoes acetylation and ring rearrangement nih.gov
Related Natural ProductBisdethiobis(methylthio)-acetylapothis compoundThis compound analog nih.gov
Related Natural ProductBisdethiobis(methylthio)-acetylthis compoundThis compound analog nih.gov
Related Natural ProductBisdethiobis(methylsulfanyl)this compound (Alternarosin A)This compound analog nih.gov
Related Natural ProductBisdethiobis(methylsulfanyl)apothis compoundThis compound analog nih.gov

Bioinformatic Tools in Biosynthetic Pathway Prediction

Bioinformatic analysis has become an indispensable tool in the study of natural product biosynthesis, including that of this compound. The prediction of biosynthetic gene clusters (BGCs) within fungal genomes is often the first step in identifying the genetic basis for the production of a particular secondary metabolite. nih.govnih.gov

In the case of acetylthis compound, the identification of the biosynthetic gene cluster was likely facilitated by the use of specialized bioinformatic software designed for genome mining of secondary metabolite pathways. nih.gov Tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and SMURF (Secondary Metabolite Unique Regions Finder) are widely used in the field to scan fungal genomes for the presence of BGCs. nih.govnih.gov These programs utilize hidden Markov models (HMMs) to detect the signature genes that encode the core enzymes of secondary metabolite biosynthesis, such as nonribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs). nih.govnih.gov

The acetylthis compound gene cluster is centered around the NRPS gene ataP. nih.gov Bioinformatic tools would have identified this gene as the core of a potential BGC and highlighted the surrounding genes as likely being involved in the same pathway. nih.gov Once a candidate BGC is identified, these bioinformatic pipelines can provide further predictions about the functions of the individual genes within the cluster. This is achieved by comparing the predicted protein sequences to databases of known enzymes. nih.gov For example, the functions of the tailoring enzymes in the acetylthis compound cluster, such as the putative hydroxylase (ataY) and acetyltransferase (ataH), were likely proposed based on their sequence similarity to enzymes with known functions in other biosynthetic pathways. nih.gov

Furthermore, bioinformatic analysis can aid in predicting the substrate specificity of the adenylation (A) domains within the NRPS enzyme. frontiersin.org This information is crucial for hypothesizing the amino acid building blocks that are incorporated into the final natural product. In the context of this compound, this would help in predicting the phenylalanine precursors.

The integration of bioinformatic predictions with experimental data from gene deletions and metabolite analysis is a powerful strategy. nih.gov The bioinformatic analysis provides a roadmap for the experimental work, while the experimental results serve to validate and refine the bioinformatic predictions, ultimately leading to a comprehensive understanding of the biosynthetic pathway.

Bioinformatic ToolFunctionRelevance to this compound Biosynthesis
antiSMASHIdentifies and annotates secondary metabolite biosynthetic gene clusters.Likely used for the initial identification of the acetylthis compound gene cluster in A. terreus.
SMURFPredicts fungal secondary metabolite gene clusters.Another potential tool for identifying the this compound BGC.
BLASTCompares protein or nucleotide sequences to sequence databases.Used to predict the function of individual genes within the this compound cluster by finding homologous genes with known functions.
HMM-based analysisDetects conserved protein domains.Central to how tools like antiSMASH and SMURF identify core biosynthetic enzymes like NRPSs.

Chemical Synthesis and Derivatives of Aranotin

Total Synthesis Strategies for Aranotin (B1665163) and Key Analogs

The total synthesis of this compound and its analogs, such as acetylthis compound (B1664336), has been a significant endeavor in organic chemistry, showcasing innovative strategies for the construction of its complex and sterically congested framework. These syntheses are crucial for confirming the structure of the natural product, providing access to material for biological studies, and enabling the synthesis of analogs with potentially improved properties.

The epidithiodiketopiperazine (ETP) scaffold is the defining feature of this compound and a broad class of related fungal metabolites. nih.gov Its construction is a central challenge in the synthesis of these molecules. The ETP core consists of a diketopiperazine (DKP) ring bridged by a disulfide bond. nih.gov

Synthetic strategies typically involve the initial assembly of the diketopiperazine ring from two amino acid precursors, followed by the introduction of the disulfide bridge. nih.gov The DKP ring itself is often formed through the dimerization of a suitable amino acid derivative or via a stepwise peptide coupling followed by cyclization. nih.govorganic-chemistry.org One common approach involves the Ugi four-component reaction (U-4CR) to rapidly assemble highly substituted diketopiperazines. organic-chemistry.org

The introduction of the sulfur atoms and the formation of the disulfide bridge are often the most delicate steps. Methods for sulfur incorporation can be categorized as either electrophilic (S+) or nucleophilic (S−) additions to the diketopiperazine core. nih.gov However, achieving the correct stereochemistry and regioselectivity can be challenging. nih.gov Late-stage C-H oxidation of the DKP followed by sulfenylation has emerged as a powerful strategy. nih.gov For instance, oxidation of the diketopiperazine can generate an acyliminium ion intermediate, which is then trapped by a sulfur nucleophile. nih.gov

A modular protocol for the preparation of ETPs has been developed, utilizing a bifunctional sulfur-containing triketopiperazine as a common building block. nih.gov This approach allows for the flexible synthesis of various ETPs, including both natural products and non-natural analogs. nih.gov

This compound possesses multiple stereogenic centers, and the control of their absolute and relative stereochemistry is a critical aspect of its total synthesis. Enantioselective methods are employed to establish these chiral centers with high fidelity, ensuring the synthesis of the correct enantiomer of the natural product.

A prominent strategy for establishing the stereochemistry of the pyrrolidine (B122466) rings found in this compound analogs involves a catalytic asymmetric (1,3)-dipolar cycloaddition reaction. nih.govcaltech.edunih.gov This reaction, often catalyzed by a copper(I) complex with a chiral ligand such as brucin-OL, allows for the highly enantioselective and diastereoselective construction of the densely functionalized pyrrolidine scaffold from an azomethine ylide and a dipolarophile. caltech.eduacs.org This method sets multiple stereocenters in a single step with excellent control. For example, in the synthesis of (-)-acetylthis compound, an enantioselective azomethine ylide (1,3)-dipolar cycloaddition was a key step to set the absolute and relative stereochemistry. nih.govcaltech.edunih.gov

Another approach involves the use of chiral pool starting materials, such as enantiomerically pure α-amino acids, which already contain one or more of the required stereocenters. researchgate.net These chiral building blocks can then be elaborated into the final target molecule. For instance, L-Cbz-tyrosine has been utilized as a starting material for the total synthesis of (-)-acetylthis compound. nih.gov

The seven-membered dihydrooxepine ring is another key structural feature of this compound that presents a significant synthetic hurdle. caltech.edu The formation of this ring has been a focus of several total synthesis campaigns.

One successful strategy for the construction of the dihydrooxepine moiety involves a rhodium-catalyzed cycloisomerization/chloride elimination sequence. nih.govcaltech.edunih.gov In this approach, a suitably functionalized acyclic precursor containing an alkyne and an alcohol is treated with a rhodium catalyst. This induces a cycloisomerization to form a chlorotetrahydrooxepine intermediate, which upon elimination of HCl, furnishes the desired dihydrooxepine ring. caltech.edu This method proved crucial in the first total synthesis of (-)-acetylthis compound. nih.govcaltech.edu

An alternative approach involves an unusual vinylogous Rubottom oxidation and a regioselective Baeyer-Villiger oxidation starting from a cyclohexenone derivative. nih.gov This sequence efficiently constructs the characteristic dihydrooxepine ring system. This strategy was successfully applied in a 22-step total synthesis of (-)-acetylthis compound. nih.gov

The construction of the complete polycyclic framework of this compound is a testament to the power of modern synthetic organic chemistry. The primary challenges lie in the convergence of the various structural components and the maintenance of the correct stereochemistry throughout the synthesis. The labile nature of the ETP core and the potential for undesired side reactions, such as the elimination of the dienyl alcohol in some synthetic routes, require careful optimization of reaction conditions. acs.orgnih.gov

A key retrosynthetic disconnection often involves breaking the molecule down into two identical or similar monomeric subunits that are later dimerized to form the diketopiperazine core. nih.gov This convergent approach is efficient but requires a robust method for the dimerization step.

Advances in catalysis, such as the development of new rhodium catalysts for cycloisomerization and copper catalysts for asymmetric cycloadditions, have been instrumental in overcoming the challenges associated with this compound synthesis. caltech.eduacs.org Furthermore, the development of novel reagents and strategies for late-stage functionalization, including stereoselective dihydroxylation and sulfidation of the diketopiperazine ring, has expanded the toolbox available to chemists for the synthesis of complex ETPs. acs.org These advancements not only enable the total synthesis of natural products like this compound but also pave the way for the creation of novel analogs with tailored properties.

Synthetic Modification and Derivatization

The ability to synthetically modify the this compound scaffold is crucial for exploring its structure-activity relationships (SAR) and for developing new derivatives with potentially enhanced biological activities or improved physicochemical properties.

The design and synthesis of this compound analogs are guided by the desire to understand the role of different structural motifs in its biological activity and to create novel compounds with improved therapeutic potential. acs.org Synthetic chemists have developed strategies to introduce a variety of functional groups and to modify the core structure of this compound.

One approach to analog synthesis involves the preparation of a key intermediate that can be divergently elaborated into a range of derivatives. For example, a key cyclohexadienol-containing amino ester building block was synthesized in eight steps and used in the first total synthesis of (-)-acetylapothis compound, an analog of this compound. acs.orgnih.govnih.gov This building block could potentially be used to prepare other related ETP natural products. nih.gov

The synthesis of analogs with modifications at the periphery of the molecule allows for the exploration of SAR. For instance, ETPs with strategic substitutions have been designed to enhance their potential as chemical probes or as payloads for antibody-drug conjugates. acs.org The synthesis of these complex analogs often requires the development of new synthetic methods, such as novel reagents for dihydroxylation and cis-sulfidation of diketopiperazines. acs.org The design of these analogs is often informed by the need to improve properties such as metabolic stability. mdpi.com For example, C15-methyl substituted ETP-azides have been designed to reduce the rate of base-promoted decomposition of the ETP warhead. acs.org

The systematic synthesis and evaluation of a series of analogs can lead to the identification of compounds with superior properties compared to the parent natural product. mdpi.com This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry and drug discovery.

Chemical Transformation Methodologies for Scaffold Diversification

The complex architecture of this compound, characterized by its epidithiodiketopiperazine (ETP) core, bicyclic framework, and dihydrooxepine ring, presents a unique template for chemical exploration. Scaffold diversification, the process of systematically modifying a core molecular structure to generate a library of analogues, is a powerful strategy in medicinal chemistry to explore structure-activity relationships and develop novel therapeutic agents. nih.gov For the this compound scaffold, diversification efforts have been largely informed by the insights gained from various total synthesis campaigns. These syntheses have established key chemical transformations that can be adapted to introduce a wide range of structural modifications.

Key methodologies for diversifying the this compound scaffold include:

Cycloaddition Reactions: The initial construction of the core pyrrolidine rings in several total syntheses of this compound analogues relies heavily on acs.orgfrontiersin.org-dipolar cycloaddition reactions. acs.orgnih.govcaltech.edu For instance, the enantioselective synthesis of (-)-acetylapothis compound utilized a Cu(I)/brucin-OL-catalyzed (1,3)-dipolar cycloaddition to establish the crucial stereochemistry of the pyrrolidine ring. acs.org By varying the components of this reaction—specifically the aldehyde and the amino ester—it is possible to generate diverse scaffolds with different substituents on the core framework.

Oxidation and Ring-Forming Reactions: The formation of the characteristic seven-membered dihydrooxepine ring is a critical and challenging step in this compound synthesis. One successful approach involves a vinylogous Rubottom oxidation followed by a regioselective Baeyer-Villiger oxidation. nih.gov Another strategy employs a rhodium-catalyzed cycloisomerization/chloride elimination sequence. caltech.edu Perturbing these reaction sequences, for example by using different oxidizing agents or catalyst systems, could lead to alternative ring structures or functionalization patterns on the oxepine moiety, providing a direct route to novel analogues.

Late-Stage Functionalization: The final steps of this compound synthesis, particularly the installation of the epidisulfide bridge and acylation of the nitrogen atoms, offer opportunities for diversification. The disulfide bridge is typically formed via the oxidation of a dithiol precursor. caltech.edu Altering the sulfur source or oxidation conditions could potentially lead to the formation of trisulfide or tetrasulfide bridges, which are found in related natural products. Furthermore, the acetyl groups of acetylthis compound can be readily replaced. The synthesis of (-)-acetylthis compound involves a bisacetylation step using acetyl chloride. caltech.edu By substituting acetyl chloride with other acylating or sulfonylating agents, a diverse library of N-substituted this compound derivatives can be generated.

The table below summarizes key chemical transformations that have been employed in the synthesis of this compound and its analogues, highlighting their potential for scaffold diversification.

Transformation Type Specific Reaction Reagents/Catalysts Scaffold Modification Achieved Potential for Diversification Reference
CycloadditionEnantioselective (1,3)-Dipolar CycloadditionCu(I)/brucin-OL, Azomethine YlideFormation of stereodefined pyrrolidine ringsVariation of aldehyde and amino ester precursors to alter core substituents. acs.orgcaltech.edu
OxidationVinylogous Rubottom OxidationmCPBA, silylating agentsIntroduction of hydroxyl group for oxepine ring formationUse of different oxidants to alter regioselectivity or introduce other functionalities. nih.gov
OxidationBaeyer-Villiger OxidationmCPBAFormation of the seven-membered oxepine ringAltering substrate or oxidant to potentially yield different lactone regioisomers. nih.gov
CycloisomerizationRhodium-Catalyzed CycloisomerizationRhodium(I) catalystsFormation of the dihydrooxepine moietyUse of different transition metal catalysts to explore alternative cyclization pathways. caltech.edu
SulfenylationDiketopiperazine SulfenylationNaHMDS, Elemental Sulfur (S₈)Installation of the disulfide/tetrasulfide bridgeModification of sulfur transfer reagents to generate polysulfides of varying lengths. caltech.edu
AcylationBisacetylationAcetyl Chloride, PyridineN-acetylation of the diketopiperazine coreEmployment of various acyl chlorides, sulfonyl chlorides, or other electrophiles for N-functionalization. caltech.edu

These methodologies, developed through synthetic efforts, provide a robust toolbox for the chemical diversification of the this compound scaffold, enabling the creation of novel compounds for biological screening. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS) Engineering for Novel Structures

The biosynthesis of this compound is orchestrated by a multi-enzyme assembly line known as a Non-Ribosomal Peptide Synthetase (NRPS). acs.orgfrontiersin.org These megaenzymes are modular in nature, with each module responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.govmdpi.com This modular architecture makes NRPSs prime targets for bioengineering to produce novel, "unnatural" natural products. rsc.orgspringernature.com

The biosynthetic gene cluster (BGC) for acetylthis compound in Aspergillus terreus, designated as the ata cluster, has been identified. acs.org It contains nine genes, including the central NRPS gene, ataP. acs.org This NRPS is predicted to be responsible for assembling the diketopiperazine core from two L-phenylalanine units. researchgate.net The cluster also contains genes for tailoring enzymes that perform the subsequent modifications, such as oxidation, cyclization, and acetylation, to form the final this compound structure. acs.orgresearchgate.net

Engineering the this compound NRPS pathway to generate novel structures can be approached through several strategies:

Adenylation (A) Domain Swapping: The A-domain within each NRPS module is the gatekeeper that selects the specific amino acid (or other carboxylic acid) substrate. mdpi.com The ataP NRPS contains A-domains specific for phenylalanine. researchgate.net By replacing these A-domains with domains from other NRPSs that recognize different amino acids, the core peptide backbone can be altered. For example, swapping in an A-domain that recognizes valine or leucine (B10760876) could lead to the production of this compound analogues with these amino acids incorporated into the diketopiperazine ring. This approach has been successfully demonstrated in other NRPS systems. nih.gov

Module Swapping: A more ambitious approach involves swapping entire modules between different NRPSs. nih.gov This could allow for the incorporation of non-proteinogenic amino acids or the creation of hybrid peptides that combine structural features from this compound and other NRPS-derived natural products. The success of this strategy depends on maintaining functional interactions between the swapped module and its neighbors.

Modification of Tailoring Enzymes: The this compound BGC contains several tailoring enzymes, including putative cytochrome P450 monooxygenases (ataH), FAD-dependent monooxygenases, and acetyltransferases (ataS), which are responsible for the intricate post-NRPS modifications. researchgate.netresearchgate.net Deleting or overexpressing these genes can lead to the accumulation of biosynthetic intermediates or shunting of the pathway toward new derivatives. For example, inactivating the acetyltransferase could yield deacetyl-aranotin. Conversely, introducing tailoring enzymes from other ETP biosynthetic pathways, such as the gliotoxin (B1671588) pathway, could impose novel modifications onto the this compound scaffold. acs.org

The table below outlines the identified genes in the acetylthis compound biosynthetic cluster and their putative functions, highlighting potential targets for engineering. acs.orgresearchgate.net

Gene Putative Function Engineering Potential Reference
ataPNon-Ribosomal Peptide Synthetase (NRPS)A-domain or module swapping to incorporate alternative amino acids. acs.orgresearchgate.net
ataHCytochrome P450 MonooxygenaseDeletion or modification to alter oxidation patterns on the aromatic rings. researchgate.net
ataSBis-thiomethyltransferaseInactivation could prevent S-methylation, potentially altering biological activity. researchgate.net
ataYFAD-dependent monooxygenaseModification could influence the formation of the dihydrooxepine ring. researchgate.net
ataJGlutathione S-transferase (GST)Believed to be involved in sulfurization; modification could impact disulfide bridge formation. researchgate.net
ataTCPutative transcription factorOverexpression could increase overall pathway productivity. researchgate.net
ataIMGPutative multifunctional enzymeModification of its domains could alter intermediate processing. researchgate.net

By leveraging these genetic engineering strategies, the biosynthetic machinery for this compound can be rationally reprogrammed. This approach, often termed "combinatorial biosynthesis," offers a powerful and complementary method to chemical synthesis for generating libraries of novel this compound derivatives with potentially enhanced or new biological activities. nih.govrsc.org

Molecular and Cellular Mechanisms of Action

Enzyme Inhibition Studies

The antiviral activity of Aranotin (B1665163) is attributed to its capacity to interfere with essential viral enzymes. Research has pinpointed the RNA polymerase of the influenza virus as a key target.

The principal target of this compound's antiviral activity has been identified as the influenza virus RNA-dependent RNA polymerase (RdRp). This enzyme is crucial for the replication and transcription of the viral RNA genome within the host cell. The inhibition of this polymerase by this compound effectively halts the viral life cycle.

Validation of the viral RNA polymerase as the target has been a focus of multiple studies. These investigations have consistently demonstrated that this compound's inhibitory effects are directed at this viral enzyme rather than host cell polymerases, indicating a degree of selectivity that is a desirable trait for antiviral agents.

While this compound is a known inhibitor of influenza virus RNA polymerase, detailed kinetic analyses, such as the determination of its inhibition constant (Ki) or a comprehensive breakdown of its mode of inhibition (e.g., competitive, non-competitive, or uncompetitive), are not extensively detailed in the currently available scientific literature. Such studies are crucial for a complete understanding of the inhibitor's potency and its mechanism of interaction with the enzyme.

ParameterValueSource
Target Enzyme Influenza Virus RNA PolymeraseN/A
Inhibition Constant (Ki) Data not availableN/A
IC50 Data not availableN/A
Mode of Inhibition Data not availableN/A

This table is interactive. More data will be added as it becomes available in the literature.

The precise molecular interactions between this compound and the active site of the influenza virus RNA polymerase have not been fully elucidated in publicly accessible research. Molecular docking and structural biology studies, such as X-ray crystallography or cryo-electron microscopy, would be necessary to reveal the specific binding mode of this compound. Such studies would clarify which amino acid residues in the polymerase's active site are critical for the interaction and would provide a structural basis for its inhibitory activity.

Cellular Signaling Pathway Modulation

The extent to which this compound modulates host cellular signaling pathways remains an area with limited specific research. While many antiviral agents can indirectly affect host cell signaling as a consequence of inhibiting viral replication, direct and specific modulation of pathways such as NF-κB, MAPK, Wnt, or Akt by this compound has not been a primary focus of published studies.

There is currently a lack of specific scientific data detailing the direct interference of this compound with key oncogenic signaling networks. Research has not yet established whether this compound can modulate the activity of pathways such as:

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical regulator of immune and inflammatory responses, as well as cell survival.

MAPK (Mitogen-activated protein kinase): A pathway involved in cellular proliferation, differentiation, and stress responses.

Wnt (Wingless-related integration site): A signaling pathway crucial for development and implicated in cancer.

Akt (Protein Kinase B): A central node in a signaling pathway that promotes cell survival and growth.

Further investigation is required to determine if this compound has any off-target effects on these fundamental cellular signaling cascades.

Signaling PathwayEffect of this compoundDownstream Targets AffectedSource
NF-κB Data not availableData not availableN/A
MAPK Data not availableData not availableN/A
Wnt Data not availableData not availableN/A
Akt Data not availableData not availableN/A

This table is interactive. More data will be added as it becomes available in the literature.

The ability of this compound to induce programmed cell death, or apoptosis, has not been thoroughly investigated. While some related organotin compounds have been shown to induce apoptosis through various mechanisms, specific studies detailing the pro-apoptotic effects of this compound, including the activation of caspases or the modulation of Bcl-2 family proteins, are not present in the available literature. Understanding whether this compound can trigger apoptosis would be crucial for evaluating its potential as an anticancer agent and for a complete assessment of its cellular effects.

Molecular Target Identification and Validation

Identifying the precise molecular targets of natural products like this compound is crucial for understanding their therapeutic potential and mechanism of action. Various modern techniques are employed for this purpose.

Ligand-based approaches use the chemical structure of an active compound to infer its biological targets. A key strategy in this category is the study of structure-activity relationships (SAR), where numerous analogues of a parent compound are synthesized and tested to determine which chemical features are essential for activity. nih.govnih.gov

For the ETP class, SAR studies have been instrumental. They have consistently identified the epidisulfide bridge as the indispensable pharmacophore responsible for their biological effects. nih.govnih.gov Synthetic efforts have produced dozens of ETP derivatives, allowing for a detailed SAR to be defined. nih.gov These studies have shown that while the disulfide core is essential, modifications at other positions on the molecular scaffold are well-tolerated and can be used to fine-tune activity and physicochemical properties. nih.govnih.gov For example, substitutions on the diketopiperazine ring or the indole (B1671886) moiety of tryptophan-derived ETPs can significantly amplify anticancer effects. nih.gov The total synthesis of acetylthis compound (B1664336) has been achieved, paving the way for the creation of a dedicated library of this compound analogues for detailed SAR studies. nih.govcaltech.edunih.gov

Table 2: Key Findings from SAR Studies of ETPs
Structural FeatureImportance for ActivityNotesReferences
Epidisulfide Bridge EssentialThe core pharmacophore; activity is abrogated in its absence or upon reduction. nih.gov
Diketopiperazine Scaffold HighProvides the structural framework for the disulfide bridge. nih.gov
Peripheral Substituents ModulatoryCan be modified to enhance potency, stability, and target selectivity. nih.govacs.orgnih.gov

Confirming that a drug binds to its intended target within a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying this target engagement. semanticscholar.orgnih.gov The principle behind CETSA is that when a ligand binds to a protein, it generally increases the protein's thermal stability. researchgate.netmdpi.com In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of remaining soluble target protein is measured, often by Western blot. semanticscholar.org An increase in the protein's melting temperature in the presence of the compound confirms a direct binding interaction. researchgate.netnih.gov

Proteomics, the large-scale study of proteins, offers a broader approach to identify potential targets. frontiersin.orgnih.gov In a common "target fishing" experiment, a derivative of the drug is immobilized on a matrix to capture binding proteins from a cell lysate. These captured proteins are then identified using high-resolution mass spectrometry. escholarship.orgnih.gov

While these methods are state-of-the-art for target identification, there are no specific published studies applying CETSA or comprehensive chemical proteomics to this compound. The proposed mechanisms of ETPs, which involve covalent modification of thiol-containing proteins and broad induction of ROS, suggest that they may interact with a wide range of proteins rather than a single, high-affinity target, making identification by these methods challenging. nih.govacs.org

"Omics" technologies provide a systems-level view of cellular responses to a drug, offering an unbiased way to discover its targets and mechanisms. pluto.bionih.govdrugtargetreview.com These platforms include:

Genomics/Transcriptomics: Analyzing changes in gene expression (mRNA levels) in response to a compound can reveal which cellular pathways are affected, thereby pointing to potential targets. mdpi.comnih.gov

Proteomics: Quantifying changes in the levels or post-translational modifications of thousands of proteins can identify downstream effects of a drug or its direct targets. researchgate.netresearchgate.net

Metabolomics: Measuring changes in cellular metabolites can reveal disruptions in metabolic pathways caused by the compound. drugtargetreview.comresearchgate.net

A significant application of omics in the study of the ETP class has been the use of genomics and transcriptomics to identify the biosynthetic gene clusters responsible for their production in fungi. mdpi.comnih.gov For instance, the gli cluster for gliotoxin (B1671588) and the corresponding cluster for acetylthis compound have been identified. mdpi.com Analysis of these clusters has provided mechanistic insights; for example, the gene gliK was found to be essential for protecting the fungus from the oxidative stress caused by its own toxin, reinforcing the role of ROS in the compound's activity. nih.gov While comprehensive transcriptomic or metabolomic studies on cells treated with this compound have not been widely published, such approaches represent a powerful strategy for the future deconvolution of its complex biological effects. nih.govnih.gov

Structure Activity Relationship Sar Studies and Computational Modeling

Qualitative Structure-Activity Relationships

Qualitative SAR studies focus on identifying the key chemical features and structural motifs of a molecule that are responsible for its biological activity. For aranotin (B1665163) and other ETPs, these studies have been instrumental in pinpointing the core components necessary for their bioactivity.

Identification of Pharmacophoric Features

A pharmacophore is a three-dimensional arrangement of functional groups that is essential for a molecule's interaction with a specific biological target. For the ETP class of compounds, including this compound, the disulfide bridge is a critical pharmacophoric feature that confers their bioactivity. nih.gov The reactivity of this disulfide bond is believed to be central to their mechanism of action.

Studies on various ETP derivatives have revealed several key pharmacophoric elements:

The Diketopiperazine Core: This rigid scaffold serves as the backbone of the molecule, positioning the other functional groups in a specific orientation for optimal interaction with the target.

The Disulfide Bridge: The presence and reactivity of the epidithial bridge are paramount for biological activity. Modification or removal of this feature often leads to a significant loss of potency. nih.gov

Substituents on the Diketopiperazine Ring: The nature and position of substituents on the diketopiperazine ring can modulate the activity and selectivity of the compounds.

Pharmacophore models can be generated using computational tools to represent these essential features. mdpi.comnih.gov For instance, a pharmacophore model for antiviral agents might include hydrogen bond acceptors, hydrogen bond donors, and hydrophobic regions, all positioned in a specific 3D arrangement. mdpi.comnih.gov While a specific pharmacophore model for this compound's antiviral activity is not extensively documented in publicly available literature, the general principles of pharmacophore modeling suggest that the key features mentioned above would be central to any such model.

Structural Motifs Essential for Bioactivity

Building on the concept of pharmacophoric features, certain structural motifs are consistently found to be essential for the bioactivity of this compound and its analogs. The core epipolythiodiketopiperazine ring system is the fundamental motif.

Key findings from SAR studies on ETPs highlight the following:

The Epidithiodiketopiperazine Core: The integrity of this bicyclic system is crucial. The total synthesis of acetylthis compound (B1664336) has confirmed the importance of the dihydrooxepine ring fused to the diketopiperazine core. nih.gov

The Disulfide Bridge Length: While the disulfide is essential, the number of sulfur atoms in the bridge can influence the potency. Some studies on dimeric ETPs suggest that the number of sulfur atoms does not have a significant effect on anticancer activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. elsevierpure.commdpi.comnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds.

Development of Predictive Models for Activity

While specific QSAR studies exclusively focused on this compound are not widely reported, the methodology has been applied to other classes of bioactive compounds to develop predictive models. mdpi.comelsevierpure.comrowan.edu A typical QSAR study involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop predictive models for various therapeutic targets. nih.gov These models can provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

Computational Descriptors in QSAR Modeling

A variety of computational descriptors are used in QSAR modeling to quantify different aspects of a molecule's structure. rowan.edu These can be broadly categorized as:

Descriptor CategoryDescriptionExamples
1D Descriptors Based on the chemical formulaMolecular Weight, Atom Count
2D Descriptors Based on the 2D structureTopological Indices, Connectivity Indices
3D Descriptors Based on the 3D conformationMolecular Volume, Surface Area, Steric Parameters
Electronic Descriptors Related to the electronic propertiesDipole Moment, HOMO/LUMO energies
Hydrophobic Descriptors Related to the hydrophobicityLogP, Molar Refractivity

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSAR model. mdpi.com

Molecular Modeling and Simulations

Molecular modeling and simulations are powerful computational tools used to study the three-dimensional structure and dynamic behavior of molecules and their interactions with biological targets. mdpi.comarxiv.orgyoutube.comnih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. nih.govmdpi.combioinformation.net While specific docking studies of this compound with its biological target are not extensively published, this method could be used to:

Identify potential binding sites on a target protein.

Predict the binding affinity of this compound and its analogs.

Understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule over time. mdpi.comarxiv.orgyoutube.comnih.govresearchgate.net An MD simulation of this compound, either alone in solution or in complex with its target, could reveal:

The conformational flexibility of the this compound molecule.

The stability of the ligand-receptor complex.

The role of solvent molecules in the binding process.

The detailed mechanism of interaction at an atomic level.

Although specific computational studies on this compound are limited in the public domain, the application of these well-established techniques to the ETP class of compounds holds significant promise for understanding their mechanism of action and for the rational design of new and more potent analogs.

Ligand-Protein Docking Studies

Currently, there is a lack of publicly available scientific literature detailing specific ligand-protein docking studies for this compound with its biological targets. While the antiviral and other biological activities of this compound have been identified, the precise molecular interactions with target proteins, as elucidated through docking simulations, have not been extensively reported. Such studies would be invaluable for visualizing the binding pose of this compound within the active site of its target proteins, identifying key amino acid residues involved in the interaction, and calculating binding affinities. This information would form a critical foundation for structure-based drug design efforts.

Molecular Dynamics Simulations of this compound-Target Interactions

Similar to docking studies, there is a notable absence of published research on molecular dynamics (MD) simulations of this compound-target complexes. MD simulations would provide a dynamic view of the stability of the ligand-protein interaction over time, revealing conformational changes in both the ligand and the protein upon binding. Key metrics from such simulations, such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the analysis of hydrogen bond networks, would offer a deeper understanding of the binding stability and the flexibility of the complex. This level of analysis is essential for validating docking poses and for a more accurate prediction of binding free energies.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional structure and stereochemistry of this compound and its analogs play a pivotal role in their biological activity. A study on acetylthis compound, a closely related derivative, has provided valuable insights into its configuration and conformation. acs.org The rigid bicyclic core of the epidithiodiketopiperazine scaffold imposes significant conformational constraints.

The conformation of the dihydrooxepine ring, present in some this compound-related compounds, further influences the molecule's shape and biological activity. nih.govacs.org Changes in the conformation of the taxane (B156437) rings in derivatives of other natural products have been shown to significantly impact their cytotoxic activity, suggesting that similar conformational effects could be crucial for this compound's function.

Compound Key Stereochemical/Conformational Feature Impact on Activity
(-)-Acetylthis compoundEnantiomerically pure formEssential for biological activity
Dihydrooxepine ETPsConformation of the seven-membered ringInfluences molecular shape and target interaction
EpidithiodiketopiperazinesStereochemistry of the disulfide bridgeCritical for maintaining the active conformation

Virtual Screening and Lead Optimization through Computational Approaches

There are no specific virtual screening campaigns reported in the literature that have used this compound as a template to discover new lead compounds. Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify molecules that are likely to bind to a specific biological target. nih.govresearchgate.netscispace.com This approach could be instrumental in identifying novel scaffolds with this compound-like activity.

A typical virtual screening workflow would involve:

Pharmacophore Modeling: Defining the key chemical features of this compound responsible for its biological activity.

Database Screening: Searching large compound databases (e.g., ZINC, PubChem) for molecules that match the pharmacophore model. nih.gov

Molecular Docking: Docking the hit compounds into the active site of the target protein to predict their binding affinity and pose.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the most promising candidates to assess their drug-likeness. mdpi.comnih.gov

Following virtual screening, computational lead optimization would involve iterative structural modifications of the identified hits to improve their potency, selectivity, and pharmacokinetic properties. This process relies heavily on the computational tools discussed in the preceding sections.

Analytical Methodologies in Aranotin Research

Isolation and Purification Techniques

Aranotin (B1665163) and its analogues are naturally produced by filamentous fungi such as Arachniotus aureus and Aspergillus terreus. acs.org The initial step in its study involves separating the compound from a complex mixture of other metabolites, cellular components, and culture medium.

Chromatography is a cornerstone for the purification of this compound. Following initial extraction, crude extracts are typically subjected to various chromatographic separations.

Column Chromatography: This is a fundamental technique used for the initial fractionation of the fungal extract. Silica (B1680970) gel is a commonly employed stationary phase. acs.orgnih.gov In the total synthesis of related compounds, for instance, diastereomers were successfully separated using silica gel chromatography. acs.org This method allows for the separation of compounds based on their polarity, and different solvent systems are used to elute fractions with increasing polarity.

High-Performance Liquid Chromatography (HPLC): For final purification and analysis, reversed-phase HPLC (RP-HPLC) is the method of choice. mdpi.comencyclopedia.pub This technique offers high resolution and sensitivity, allowing for the separation of this compound from closely related structural analogues. While specific HPLC parameters for this compound are not detailed in the provided literature, typical RP-HPLC methods for natural products involve a C18 column and a gradient elution system, often using mixtures of water and organic solvents like acetonitrile (B52724) or methanol. mdpi.comencyclopedia.pub

Table 1: Chromatographic Methods in this compound-Related Research

MethodStationary PhaseApplicationReference
Column ChromatographySilica GelSeparation of diastereomers; Purification of synthetic intermediates. acs.org
HPLCC18 (Typical)Final purification and analytical quantification of natural products. mdpi.comencyclopedia.pub

The initial recovery of this compound from the fungal culture requires efficient extraction methods to transfer the compound from the aqueous fermentation broth or mycelia into an organic solvent.

Liquid-Liquid Extraction: This is a standard procedure for extracting fungal metabolites. researchgate.net The fermentation filtrate is typically extracted with a water-immiscible organic solvent, such as ethyl acetate (B1210297) or chloroform. The choice of solvent is based on the polarity of this compound, allowing it to be selectively partitioned into the organic phase, leaving behind more polar impurities in the aqueous phase.

Solid-Phase Extraction (SPE): While not explicitly detailed for this compound in the search results, SPE is a modern alternative or complementary technique to liquid-liquid extraction. It is widely used for the cleanup and pre-concentration of analytes from complex matrices before chromatographic analysis.

Advanced Spectroscopic Characterization

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework of this compound. acs.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular structure. acs.org

1D NMR (¹H and ¹³C): ¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). organicchemistrydata.org For example, the ¹H NMR spectrum of acetylthis compound (B1664336) shows characteristic signals for protons on the enol ether and the diketopiperazine ring. acs.org ¹³C NMR provides information on the number and type of carbon atoms in the molecule.

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. These extensive 2D NMR analyses are crucial for assembling the complete structure of this compound and its analogues. acs.org

Table 2: Key ¹H NMR Chemical Shifts for Acetylthis compound Derivatives

Proton TypeChemical Shift (δ) Range (ppm)Key Structural FeatureReference
Enol ether (HA)3.37 - 3.41Dihydrooxepine ring acs.org
Enol ether (HB)3.68 - 3.69Dihydrooxepine ring acs.org
Enol ether (HE)5.30 - 5.37Dihydrooxepine ring acs.org
CHOAc~5.3Acetylated hydroxyl group acs.org

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. acs.org

Mass Spectrometry (MS): Standard MS provides the molecular weight of the compound. A key fragmentation pattern observed in the mass spectrum of acetylthis compound is the facile loss of a mass unit of 64, which is characteristic of the disulfide bridge (S₂), confirming its presence. acs.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. nih.gov This is critical for distinguishing between compounds with the same nominal mass but different elemental compositions, confirming the identity of the isolated or synthesized natural product. nih.gov

While NMR and MS can define the connectivity of a molecule, they often cannot determine its absolute stereochemistry. Electronic Circular Dichroism (ECD) is a chiroptical technique that is particularly powerful for assigning the absolute configuration of chiral molecules like this compound. nih.govnih.gov

ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. mdpi.com The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of the molecule's three-dimensional structure. rsc.org For this compound, the ECD spectrum shows distinct Cotton effects that can be assigned to its specific chromophores. acs.org

A positive Cotton effect observed at approximately 267 nm is assigned to the disulfide chromophore. acs.org

A negative Cotton effect at around 230 nm is characteristic of the diketopiperazine moiety. acs.org

By comparing the experimental ECD spectrum of the natural product with the theoretically calculated spectra for possible stereoisomers, the absolute configuration can be unambiguously assigned. nih.govfrontiersin.org This computational approach, using time-dependent density functional theory (TDDFT), has become a reliable tool for the stereochemical elucidation of complex natural products. nih.gov

X-ray Crystallography for Structural Elucidation

X-ray crystallography stands as a cornerstone technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic and molecular level. frontiersin.orgnih.govceon.rs This powerful method involves directing a beam of X-rays onto a single crystal of the compound of interest. The resulting diffraction pattern, a unique fingerprint of the crystal's internal lattice, is then analyzed to generate a detailed model of the molecule's structure, including bond lengths, bond angles, and stereochemistry. frontiersin.orgnih.gov

In the context of this compound and its derivatives, single-crystal X-ray diffraction (XRD) has been instrumental. For instance, during the total synthesis of (-)-acetylthis compound, a closely related compound, the structure of a key C₂-symmetric diketopiperazine intermediate was definitively confirmed by single-crystal XRD. caltech.edu This analysis was crucial for verifying the stereochemistry and ensuring the correct synthetic pathway was being followed. The process of obtaining a suitable crystal, which must be of adequate size and quality, is often the most challenging step. frontiersin.org Once a crystal is obtained and analyzed, the resulting structural data provides irrefutable evidence of the molecule's architecture. caltech.edunih.gov

The insights gained from X-ray crystallography are not limited to final products; they are also invaluable for characterizing synthetic intermediates, thereby guiding the complex multi-step synthesis of molecules like this compound. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a versatile and rapid analytical technique used to identify functional groups present in a molecule. mit.eduwikipedia.org The method is based on the principle that chemical bonds vibrate at specific frequencies. When a sample is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. nih.govresearchgate.net An FTIR spectrum is a plot of infrared intensity versus wavenumber (cm⁻¹), where peaks indicate the absorption of specific frequencies of light. youtube.com

While a specific, detailed FTIR spectrum for this compound is not widely published in readily accessible literature, the total synthesis of acetylthis compound confirms that its spectroscopic data, which would include infrared analysis, is identical to that of the naturally isolated compound. caltech.edunih.gov Based on the known structure of this compound, its FTIR spectrum would be expected to exhibit characteristic absorption bands corresponding to its various functional groups.

The interpretation of an FTIR spectrum involves correlating the observed absorption bands to known vibrational frequencies of different functional groups. youtube.com For this compound, this would include identifying stretches for carbonyl groups (C=O) in the diketopiperazine ring, as well as vibrations associated with its other structural features. The region of the spectrum from approximately 4000 to 1500 cm⁻¹ is typically known as the functional group region, while the region from 1500 to 400 cm⁻¹ is the "fingerprint region," which is unique to each molecule. youtube.com

Expected FTIR Absorption Bands for this compound

Functional GroupExpected Wavenumber Range (cm⁻¹)Vibration Type
Amide C=O1680 - 1630Stretch
C-N1400 - 1000Stretch
C-O (Ether)1300 - 1000Stretch
C-S800 - 600Stretch
S-S (Disulfide)500 - 400Stretch

Quantitative Analytical Approaches

Development of Bioanalytical Methods for this compound Detection

The development of sensitive and specific bioanalytical methods is crucial for studying the pharmacokinetics and metabolism of compounds like this compound in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the quantification of mycotoxins, including related epipolythiodioxopiperazines like gliotoxin (B1671588), in complex matrices. ceon.rsnih.govmdpi.com

A typical LC-MS/MS method for a compound like this compound would involve several key steps:

Sample Preparation: Extraction of the analyte from the biological matrix (e.g., fungal culture, plasma) is a critical first step. This often involves techniques like liquid-liquid extraction or solid-phase extraction to remove interfering substances. nih.gov

Chromatographic Separation: The extracted sample is then injected into a liquid chromatograph. The compound of interest is separated from other components on a chromatographic column, often a reversed-phase column. nih.govresearchgate.net

Mass Spectrometric Detection: Following separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor ion and its characteristic product ions. nih.govresearchgate.netresearchgate.net

For the related compound gliotoxin, a rapid and environmentally friendly micro-analytical sample treatment followed by LC-MS/MS has been successfully developed and validated for its determination in Aspergillus fumigatus cultures. nih.gov This method demonstrated good recovery, repeatability, and reproducibility, with a low limit of detection. nih.gov Similar methodologies could be readily adapted for the quantitative analysis of this compound.

Example LC-MS/MS Parameters for a Related ETP Toxin (Gliotoxin)

ParameterConditionReference
ChromatographyReversed-phase LC nih.govresearchgate.net
IonizationElectrospray Ionization (ESI), Positive Mode researchgate.net
DetectionTandem Mass Spectrometry (MS/MS) nih.govmdpi.com
Quantification ModeMultiple Reaction Monitoring (MRM) researchgate.net
Detection Limit3.5 ng/g nih.gov

Application of Isotopic Labeling in Metabolic Studies

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound and to elucidate its biosynthetic pathway. wikipedia.org This involves introducing atoms with a higher or lower number of neutrons than the most common isotope (e.g., ¹³C, ¹⁴C, ²H) into a precursor molecule. nih.govresearchgate.net The labeled precursor is then fed to the producing organism, and the position and incorporation of the isotopes in the final product are determined, typically using mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov

While specific isotopic labeling studies on this compound are not extensively documented in primary literature, the methodologies are well-established for other complex natural products. nih.govnih.govresearchgate.net For instance, the biosynthesis of other polyketides and non-ribosomal peptides has been successfully investigated using ¹³C-labeled precursors like acetate and amino acids. nih.gov The incorporation patterns of these labeled precursors provide definitive evidence for the building blocks of the natural product.

Deuterium (B1214612) (²H) labeling, often through the use of heavy water (D₂O), is another valuable approach. nih.gov As the organism grows in the presence of D₂O, deuterium is incorporated into newly synthesized molecules. nih.gov The extent of deuterium incorporation can be measured by mass spectrometry, providing insights into active biosynthetic and metabolic processes. nih.gov This technique could be applied to study the de novo biosynthesis of this compound in its producing fungus.

The general workflow for an isotopic labeling study of this compound biosynthesis would be:

Selection and Synthesis of Labeled Precursors: Based on the predicted biosynthetic pathway (likely from amino acid precursors like phenylalanine), isotopically labeled versions of these precursors would be synthesized or procured. nih.gov

Feeding Experiments: The labeled precursors would be introduced into the culture medium of the this compound-producing fungus.

Isolation and Analysis: After a suitable incubation period, this compound would be isolated and purified.

Structural Analysis: The isolated this compound would be analyzed by mass spectrometry to determine the mass shift due to isotope incorporation and by NMR spectroscopy to pinpoint the exact locations of the labels within the molecule. nih.govnih.gov

These studies are instrumental in understanding how complex molecules like this compound are assembled in nature, providing a roadmap for potential biosynthetic engineering efforts. nih.gov

Future Research Directions and Open Questions

Chemical Biology Tools and Probes

To move from understanding Aranotin's biosynthesis to dissecting its mechanism of action, chemical biology provides a powerful toolkit. mskcc.org By developing molecular probes derived from the This compound (B1665163) structure, researchers can visualize its localization within cells, identify its direct binding partners, and validate its cellular targets. nih.govaltopredict.com

A chemical probe is a small molecule designed to interact with a specific target and is typically equipped with a reporter tag (like a fluorescent dye or biotin) or a reactive group for covalent labeling. nih.govnih.gov The development of an this compound-derived probe would involve synthetic modification of the core structure at a position that does not disrupt its biological activity.

Key steps in developing this compound probes would include:

Structure-Activity Relationship (SAR) Studies: Identifying positions on the this compound scaffold where modifications are tolerated without loss of bioactivity.

Linker Installation: Attaching a flexible linker to the identified non-essential position. This linker provides spatial separation between the this compound core and the reporter tag, minimizing interference.

Tag Conjugation: Appending a functional tag to the linker. Common tags include:

Fluorophores (e.g., FITC, TAMRA): For visualizing the probe's subcellular localization via microscopy. mskcc.org

Biotin (B1667282): For affinity purification of target proteins. The high affinity of biotin for streptavidin allows for the isolation of the probe-protein complex from cell lysates for identification by mass spectrometry. researchgate.net

Photo-affinity Labels (e.g., Diazirine, Benzophenone): These groups become highly reactive upon UV irradiation, forming a covalent bond with the target protein, enabling more robust identification. nih.gov

Clickable Handles (e.g., Alkyne, Azide): These small, inert groups can be attached to the probe and later reacted with a reporter tag via "click chemistry," offering a versatile and modular approach to probe design. mdpi.com

Once developed, this compound-based chemical probes would be invaluable for elucidating its mechanism of action. biorxiv.orgnih.gov Fluorescently labeled this compound probes could be used in live-cell imaging to determine where the compound accumulates within the cell, providing initial clues about its target's location (e.g., nucleus, mitochondria).

Biotinylated or photo-affinity labeled probes would be central to target identification. researchgate.net These probes would be incubated with cells or cell lysates, and after binding (and UV cross-linking for photo-probes), the probe-protein complexes would be captured on streptavidin beads. The bound proteins could then be identified using proteomic techniques, providing a direct list of candidate this compound targets. The validation of these targets is a critical step, confirming that the interaction is specific and responsible for the observed biological effect. nih.govaltopredict.com This approach moves beyond inferential data, providing direct physical evidence of the molecular interactions that underpin this compound's bioactivity.

Synthetic Biology and Metabolic Engineering for Novel Analogs

The biosynthesis of ETPs like this compound involves a complex, yet programmable, series of enzymatic reactions. By manipulating the underlying genetic machinery, it is possible to create a diverse array of novel this compound analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.

The elucidation of the acetylthis compound (B1664336) biosynthetic gene cluster (BGC) in Aspergillus terreus has been a critical step, revealing the specific genes and enzymes responsible for its production. nih.govnih.govfigshare.com This knowledge provides a foundational roadmap for metabolic pathway engineering. Future research will likely focus on the systematic manipulation of this BGC to generate structural diversity.

Key strategies for pathway engineering include:

Enzyme Engineering: The core of ETP biosynthesis involves enzymes such as non-ribosomal peptide synthetases (NRPS), cytochrome P450 monooxygenases, and various tailoring enzymes that install the characteristic disulfide bridge and other modifications. nih.govmdpi.com Engineering these enzymes—for instance, by altering the substrate specificity of the AtaP NRPS module or the catalytic activity of the tailoring enzymes—could lead to the incorporation of different amino acid precursors or novel decorative modifications on the this compound scaffold.

Combinatorial Biosynthesis: This approach involves the "mix-and-match" of biosynthetic genes from different ETP pathways. plos.org For example, genes from the gliotoxin (B1671588) pathway in Aspergillus fumigatus could be introduced into the this compound producer to create hybrid molecules. acs.org This strategy leverages nature's evolutionary success at creating chemical diversity and could yield ETPs with entirely new structural features. plos.org

Promoter Engineering: The expression levels of genes within a BGC are often tightly regulated. nih.gov Many BGCs remain silent or are expressed at very low levels under standard laboratory conditions. nih.govfrontiersin.org By replacing native promoters with strong, inducible, or constitutive promoters, researchers can activate silent clusters or enhance the production of specific intermediates or final products. nih.gov This not only aids in yield improvement but can also reveal previously unobserved shunt products or analogs.

A deeper understanding of how BGCs evolve and the functional constraints of their constituent enzymes will inform more rational and successful engineering strategies. plos.org Systematic analysis of the evolutionary patterns within different BGC families can provide insights into which genetic modifications are most likely to result in functional, novel compounds. plos.org

Expressing the this compound BGC in a host organism other than its native producer offers several advantages, including potentially higher yields, simplified purification, and a more genetically tractable system for engineering. mdpi.comfrontiersin.org The choice of a heterologous host is critical and often depends on the complexity of the BGC and the need for specific precursors or cofactors. mdpi.com

Future efforts in this area will likely involve:

Model Fungal Hosts: Fungi such as Aspergillus niger or Saccharomyces cerevisiae are well-established industrial organisms with sophisticated genetic toolkits, including CRISPR-Cas9 systems for precise genome editing. nih.govaau.dk Transferring the entire this compound BGC into these hosts could streamline production and facilitate rapid-cycle engineering efforts. aau.dknih.gov The successful heterologous expression of other complex fungal natural products provides a strong precedent for this approach. acs.org

Bacterial Hosts: While often more challenging for complex fungal pathways, bacterial hosts like E. coli or Streptomyces species offer rapid growth and well-understood genetics. mdpi.comfrontiersin.org Success may require significant engineering, such as codon optimization and ensuring the proper folding and post-translational modification of fungal enzymes. The use of fusion proteins, such as Maltose-Binding Protein (MBP), can help improve the solubility and expression of heterologously expressed proteins. frontiersin.org

Overcoming Expression Challenges: A significant hurdle is the large size and often high GC content of natural product BGCs, which can make them difficult to clone and stably maintain in a new host. mdpi.comnih.gov Advances in DNA synthesis and assembly techniques are making the reconstruction and transfer of large DNA fragments more feasible. mdpi.com Furthermore, ensuring a sufficient supply of precursors (e.g., specific amino acids) and cofactors in the heterologous host is essential for efficient production. mdpi.com

Successful heterologous expression is a key enabling technology, not only for producing this compound itself but also for serving as a platform to test engineered pathways and produce novel derivatives for drug screening programs. frontiersin.orgnih.gov

Advanced Computational Approaches in Drug Discovery

The integration of artificial intelligence (AI), machine learning (ML), and other computational methods is revolutionizing drug discovery. nih.govmdpi.com These in silico tools can analyze vast datasets to identify patterns, predict biological activities, and guide the design of new molecules, significantly reducing the time and cost of preclinical development. mdpi.compremierscience.com

The structural complexity and diverse bioactivities of ETPs make them an ideal class of compounds for AI/ML-driven analysis. While traditional structure-activity relationship (SAR) studies are laborious, computational models can rapidly predict the bioactivity of virtual compounds. nih.gov

Future directions include:

Predictive Bioactivity Models: ML algorithms, such as random forests and neural networks, can be trained on datasets of known ETPs and their measured biological activities (e.g., antiviral, antitumor). nih.govnih.govplos.org These models learn the relationships between chemical structures and bioactivity, allowing for the rapid virtual screening of large libraries of hypothetical this compound analogs to prioritize the most promising candidates for synthesis. premierscience.comnih.gov

Mechanism of Action (MoA) Prediction: By analyzing large-scale biological data (e.g., chemical-genetic interaction profiles), ML models can generate hypotheses about a compound's MoA. nih.gov This is particularly valuable for ETPs, which are known to interact with multiple cellular targets. nih.gov AI can help deconvolve this polypharmacology and identify the key interactions responsible for therapeutic effects versus toxicity.

ADMET Prediction: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these properties based on a molecule's structure, enabling researchers to filter out compounds with unfavorable profiles early in the discovery process and design analogs with improved drug-like characteristics. nih.govfrontiersin.org

The power of these predictive models depends heavily on the quality and quantity of the training data. youtube.com Therefore, a concerted effort to synthesize and test a structurally diverse set of this compound analogs will be crucial for building robust and accurate AI/ML tools.

Beyond prediction, computational tools can be used for the rational, de novo design of new molecules with specified properties. researchgate.net This moves beyond simple modification of existing scaffolds to the creation of entirely new ETP-based therapeutic agents.

Key computational design strategies include:

Structure-Based Drug Design (SBDD): Once the three-dimensional structures of ETP targets (e.g., viral enzymes, cancer-related proteins) are known, molecular docking simulations can predict how potential this compound analogs will bind. dovepress.commdpi.com This allows for the precise design of modifications that enhance binding affinity and selectivity. Docking studies can be performed on the numerous intermediates isolated from the acetylthis compound biosynthetic pathway to explore a wide range of chemical starting points. nih.govdovepress.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models build mathematical relationships between the chemical properties of a series of compounds and their biological activities. mdpi.commdpi.com These models identify which physicochemical properties (e.g., steric, electronic, hydrophobic) are critical for activity, providing a blueprint for designing more potent analogs. mdpi.com Both 2D and 3D-QSAR models can offer valuable insights for optimizing the this compound scaffold. mdpi.com

Generative Models: Advanced deep learning techniques can generate novel molecular structures that are optimized for specific properties, such as high predicted activity against a target and favorable ADMET profiles. mdpi.com These methods can explore a vast chemical space to propose innovative ETP derivatives that may not be conceived through traditional medicinal chemistry intuition.

The iterative cycle of computational design, followed by synthetic biology-driven production and experimental validation, represents a powerful paradigm for accelerating the development of next-generation therapeutics based on the this compound scaffold. mdpi.com

Q & A

Q. What is the primary mechanism of action of Aranotin against RNA viruses, and how is this experimentally validated?

this compound inhibits RNA-dependent RNA polymerase (RdRp), a critical enzyme for viral RNA replication. Methodological validation involves:

  • Enzymatic assays : Measuring RdRp activity inhibition using purified viral polymerases (e.g., poliovirus or coxsackievirus RdRp) with IC50/EC50 quantification .
  • In vivo models : Administering this compound in rodent models to assess antiviral efficacy, bioavailability (e.g., 14% in rats), and toxicity .
  • Structural analysis : X-ray crystallography or cryo-EM to confirm binding interactions with RdRp active sites .

Q. Which experimental models are commonly used to evaluate this compound’s antiviral activity, and what are their limitations?

  • In vitro models : Cell-based assays (e.g., Vero or HeLa cells infected with target viruses) to quantify viral load reduction via qRT-PCR or plaque assays. Limitations include poor translatability to human physiology .
  • In vivo models : Rodent studies to assess pharmacokinetics and toxicity. Challenges include species-specific metabolic differences affecting bioavailability .
  • Enzymatic screens : High-throughput RdRp inhibition assays. These may lack cellular context (e.g., membrane permeability, off-target effects) .

Q. What analytical techniques are critical for confirming this compound’s purity and structural integrity during isolation?

  • Chromatography : HPLC or LC-MS to verify purity (>95%) and identify degradation products .
  • Spectroscopy : NMR (¹H/¹³C) and FTIR for structural elucidation and functional group validation .
  • Mass spectrometry : High-resolution MS to confirm molecular weight (C₁₄H₈O₄; 240.21 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers ensure the specificity of this compound’s inhibition toward viral RdRp over host polymerases?

  • Comparative enzymatic assays : Test this compound against host RNA polymerases (e.g., Pol I/II/III) to quantify selectivity ratios .
  • Mutagenesis studies : Engineer RdRp variants with altered active sites to identify critical binding residues .
  • Cellular toxicity assays : Measure host cell viability and mitochondrial function to rule off-target effects .

Q. What strategies resolve discrepancies in this compound’s reported efficacy across viral strains or experimental systems?

  • Meta-analysis : Systematically compare datasets across studies, adjusting for variables like cell type, viral load, and assay sensitivity .
  • Orthogonal validation : Combine enzymatic assays with cellular infectivity models to confirm RdRp-specific inhibition .
  • Dose-response profiling : Establish EC90/EC50 ratios under standardized conditions to account for strain-dependent variability .

Q. What synthetic challenges arise in developing this compound analogues with improved bioavailability, and how are they addressed?

  • Stereochemical complexity : The epoxyquinone structure requires asymmetric synthesis techniques (e.g., Sharpless epoxidation) .
  • Pharmacokinetic optimization : Modify lipophilicity via pro-drug formulations or PEGylation to enhance oral bioavailability .
  • Stability studies : Assess degradation under physiological pH/temperature using accelerated stability testing .

Q. How can researchers design experiments to distinguish this compound’s direct antiviral effects from immunomodulatory activity?

  • Knockout models : Use RdRp-deficient viruses or host cells lacking innate immune sensors (e.g., RIG-I⁻/⁻) to isolate antiviral mechanisms .
  • Cytokine profiling : Quantify IFN-α/β and IL-6 levels in treated vs. untreated infected models .
  • Time-of-addition assays : Add this compound at different infection stages (pre-/post-entry) to pinpoint the mechanism .

Methodological Considerations

  • Statistical rigor : Report means with standard deviations (e.g., EC50 = 1.2 ± 0.3 μM) and justify significant digits per instrument precision .
  • Reproducibility : Detail RdRp assay buffer conditions, temperature, and substrate concentrations in supplementary materials .
  • Ethical compliance : Adhere to animal welfare guidelines (e.g., ARRIVE) for in vivo studies, including sample size justification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.